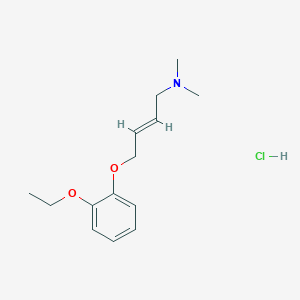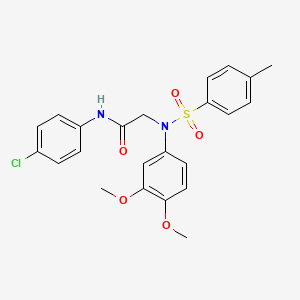
(E)-4-(2-ethoxyphenoxy)-N,N-dimethylbut-2-en-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(2-ethoxyphenoxy)-N,N-dimethylbut-2-en-1-amine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenoxyamines. These compounds are characterized by the presence of a phenoxy group attached to an amine group. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the compound’s stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-ethoxyphenoxy)-N,N-dimethylbut-2-en-1-amine;hydrochloride typically involves the following steps:
Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where an ethoxy group is attached to a benzene ring.
Formation of the Amine Group: The amine group can be introduced through a reductive amination reaction, where a carbonyl compound is reacted with a secondary amine in the presence of a reducing agent.
Formation of the But-2-en-1-amine Backbone: The but-2-en-1-amine backbone can be formed through a series of reactions, including aldol condensation and reduction.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions using similar synthetic routes. The process would be optimized for yield, purity, and cost-effectiveness, and would include steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2-ethoxyphenoxy)-N,N-dimethylbut-2-en-1-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction might yield corresponding alcohols or amines.
Scientific Research Applications
(E)-4-(2-ethoxyphenoxy)-N,N-dimethylbut-2-en-1-amine;hydrochloride has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Used in the production of other chemicals or materials.
Mechanism of Action
The mechanism of action of (E)-4-(2-ethoxyphenoxy)-N,N-dimethylbut-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways: The compound may affect specific biochemical pathways, leading to changes in cellular function or signaling.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(2-methoxyphenoxy)-N,N-dimethylbut-2-en-1-amine;hydrochloride
- (E)-4-(2-propoxyphenoxy)-N,N-dimethylbut-2-en-1-amine;hydrochloride
- (E)-4-(2-butoxyphenoxy)-N,N-dimethylbut-2-en-1-amine;hydrochloride
Uniqueness
(E)-4-(2-ethoxyphenoxy)-N,N-dimethylbut-2-en-1-amine;hydrochloride is unique due to its specific ethoxyphenoxy group, which may confer distinct chemical and biological properties compared to similar compounds with different substituents.
Properties
IUPAC Name |
(E)-4-(2-ethoxyphenoxy)-N,N-dimethylbut-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-4-16-13-9-5-6-10-14(13)17-12-8-7-11-15(2)3;/h5-10H,4,11-12H2,1-3H3;1H/b8-7+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBSLIRSRHKXIR-USRGLUTNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC=CCN(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1OC/C=C/CN(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 5-{1-[(2-hydroxyphenyl)amino]butylidene}-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6021465.png)
![N~1~-(4-ACETYLPHENYL)-2-{[5-CYANO-4-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETAMIDE](/img/structure/B6021467.png)
![3-[4-[3-(2-Methylphenyl)-3-phenylpropanoyl]piperazin-1-yl]propanamide](/img/structure/B6021474.png)

![3-methyl-N-(3-methylpyridin-2-yl)-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6021477.png)
![N'-(3-methoxyphenyl)-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6021479.png)
![2-[4-(2,6-difluorobenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6021482.png)
![METHYL 2-[(4E)-1-(3,4-DIMETHYLPHENYL)-2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-4-YLIDENE]ACETATE](/img/structure/B6021506.png)

![2-[2-methyl-4-oxo-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-indol-3-yl]-N-(1,2-oxazol-3-ylmethyl)acetamide](/img/structure/B6021524.png)
![2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]-N-(3-pyrazol-1-ylpropyl)acetamide](/img/structure/B6021543.png)
![N-[1-methyl-2-(6-methyl-2-pyridinyl)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B6021553.png)
![N-[4-(aminocarbonyl)phenyl]-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6021558.png)
![2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-6-methyl-4(3H)-pyrimidinone](/img/structure/B6021560.png)
